molecular formula C18H20ClN5O5 B13751803 Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 62257-17-4

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-

Cat. No.: B13751803
CAS No.: 62257-17-4
M. Wt: 421.8 g/mol
InChI Key: ORCRYIVAJKZTLW-UHFFFAOYSA-N
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Description

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its azo group, which is a functional group consisting of a nitrogen-nitrogen double bond, and its acetamide group, which is derived from acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- typically involves a multi-step process. The initial step often includes the diazotization of 2-chloro-4-nitroaniline to form the corresponding diazonium salt. This is followed by a coupling reaction with N-[5-[bis(2-hydroxyethyl)amino]phenyl]acetamide under controlled conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Corresponding amines.

    Substitution: Substituted derivatives at the chloro and nitro positions.

Scientific Research Applications

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-: Similar structure but with different substituents.

    N-[5-[Bis[2-(acetyloxy)ethyl]amino]-2-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide: Another structurally related compound.

Uniqueness

Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

CAS No.

62257-17-4

Molecular Formula

C18H20ClN5O5

Molecular Weight

421.8 g/mol

IUPAC Name

N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C18H20ClN5O5/c1-12(27)20-18-11-13(23(6-8-25)7-9-26)2-5-17(18)22-21-16-4-3-14(24(28)29)10-15(16)19/h2-5,10-11,25-26H,6-9H2,1H3,(H,20,27)

InChI Key

ORCRYIVAJKZTLW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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